Iridium(3+);hexachloride

Description

General Overview of Iridium(III) Complexes in Academic Research

Iridium(III) complexes represent a vibrant and expansive area of academic research, primarily due to the unique properties conferred by the iridium cation. As a third-row, d⁶ transition metal ion, iridium(III) is known for forming complexes that are kinetically inert, meaning they undergo ligand exchange reactions relatively slowly. mdpi.com This stability is a crucial characteristic that allows for the creation of robust organometallic coordination complexes with a wide variety of bioactive ligands. mdpi.com The common coordination numbers for iridium are four and six, leading to diverse molecular geometries. mdpi.com

Research into iridium(III) complexes has been spurred by their potential applications across numerous fields. Their remarkable photophysical properties, including high quantum yields, long emission lifetimes, and large Stokes shifts, make them excellent candidates for bioimaging and biosensing applications. mdpi.comrsc.org In materials science, iridium(III) complexes are integral to the development of highly efficient organic light-emitting diodes (OLEDs) due to their strong phosphorescence. wikipedia.orgacs.orgacs.org Furthermore, the catalytic activity of iridium(III) compounds is widely exploited in organic synthesis, where they facilitate a range of transformations, including hydrogenation and C-H activation reactions. periodic-table.comsamaterials.comchemimpex.com The tunable chemical reactivity and stability of the iridium(III) center allow researchers to design and synthesize novel complexes with finely tuned electronic and steric properties for specific applications. mdpi.comresearchgate.net

Significance of Hexachloroiridate(III) as a Fundamental Iridium(III) Species

The hexachloroiridate(III) anion, [IrCl₆]³⁻, is a cornerstone of iridium chemistry. It is one of the most fundamental and widely utilized iridium(III) species, primarily serving as a versatile and accessible precursor for the synthesis of a vast array of other iridium compounds and materials. samaterials.comlookchem.com Its importance stems from its stability and its role as a starting material in both organic and inorganic chemistry research. samaterials.com

Researchers utilize hexachloroiridate(III) salts, such as potassium hexachloroiridate(III) and sodium hexachloroiridate(III), to create more complex iridium species through ligand substitution reactions. asianpubs.org The chloride ligands can be replaced by various other ligands, enabling the exploration of the rich coordination chemistry of iridium. This has led to the development of novel catalysts for processes like the oxidation of alcohols and hydrogenation reactions. chemimpex.com In materials science, hexachloroiridate(III) is a key ingredient for fabricating iridium-based materials, such as durable, corrosion-resistant coatings and iridium oxide (IrO₂) electrodes for pH sensing and other electrochemical applications. chemimpex.com The compound's utility extends to the synthesis of iridium nanoparticles, which are investigated for their potential in electronics and fuel cells. chemimpex.com

Historical Context of Iridium(III) Hexachloride Investigation

The history of hexachloroiridate(III) is intrinsically linked to the discovery of the element iridium itself. In 1803, English chemist Smithson Tennant discovered iridium in the dark, insoluble residue left after dissolving crude platinum in aqua regia, a mixture of nitric and hydrochloric acids. periodic-table.comchemicool.comrsc.org He named the element "iridium" from the Latin word 'iris', meaning rainbow, because its salts exhibited a striking variety of colors. chemicool.comrsc.org

The systematic study of iridium's chlorido complexes commenced in the late 19th and early 20th centuries, driven by a scientific desire to understand the reactivity of noble metals. The initial treatment of iridium-containing residues with hydrochloric acid likely produced various iridium chloride species. It is believed that the dark red crystals Tennant first isolated were probably hydrated sodium hexachloroiridate compounds. Throughout the 19th and 20th centuries, the development of hexachloroiridate salts became a natural focus in the field, as chloride ligands proved to be stable and effective in forming octahedral complexes with the iridium center. These compounds, particularly salts like sodium hexachloroiridate(III) and potassium hexachloroiridate(III), gained prominence for their stability in aqueous solutions and their utility as foundational precursors, cementing their central role in the ongoing exploration of coordination chemistry.

Data Tables

Table 1: Physicochemical Properties of Common Hexachloroiridate(III) Salts

| Property | Sodium Hexachloroiridate(III) | Potassium Hexachloroiridate(III) | Ammonium (B1175870) Hexachloroiridate(III) Monohydrate |

| Molecular Formula | Na₃IrCl₆ wikipedia.org | K₃IrCl₆ lookchem.com | (NH₄)₃IrCl₆·H₂O samaterials.com |

| Molecular Weight | 473.89 g/mol (anhydrous) wikipedia.org | 522.23 g/mol lookchem.com | 485.02 g/mol |

| Appearance | Dark purple to black powder americanelements.com | Green to brown crystalline solid | Yellow crystalline solid samaterials.com |

| Crystal System | Not specified | Monoclinic osti.govosti.gov | Not specified |

| Solubility in Water | 31.46 g/100 g (15°C) wikipedia.org | Soluble chemimpex.com | Soluble samaterials.comchemimpex.com |

| CAS Number | 15702-05-3 (anhydrous) wikipedia.org | 14024-41-0 lookchem.com | 69471-70-1 |

Table 2: Research Applications of Hexachloroiridate(III)

| Application Area | Specific Use | Reference |

| Catalysis | Precursor for catalysts in hydrogenation and oxidation. | samaterials.comchemimpex.comchemimpex.com |

| Materials Science | Fabrication of iridium oxide (IrO₂) electrodes and corrosion-resistant coatings. | chemimpex.com |

| Chemical Synthesis | Starting material for diverse iridium(III) complexes. | lookchem.com |

| Electrochemistry | Development of sensors and other electrochemical devices. | chemimpex.com |

| Nanotechnology | Synthesis of iridium nanoparticles. | chemimpex.com |

Structure

2D Structure

Properties

CAS No. |

57866-12-3 |

|---|---|

Molecular Formula |

Cl6Ir2 |

Molecular Weight |

597.1 g/mol |

IUPAC Name |

iridium(3+);hexachloride |

InChI |

InChI=1S/6ClH.2Ir/h6*1H;;/q;;;;;;2*+3/p-6 |

InChI Key |

KIDDZJRYMPEQLT-UHFFFAOYSA-H |

SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3].[Ir+3] |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3].[Ir+3] |

Origin of Product |

United States |

Synthesis and Functionalization of Iridium Iii Hexachloride Derivatives

Methodologies for the Synthesis of Hexachloroiridate(III)

The synthesis of hexachloroiridate(III) can be achieved through various methods, ranging from traditional solution-phase reactions to more modern techniques like solvothermal synthesis. The choice of method often depends on the desired purity, yield, and the specific cation (e.g., sodium, potassium, ammonium) in the final salt.

Conventional Solution-Phase Synthesis Protocols

Conventional solution-phase synthesis remains a common and well-established approach for preparing hexachloroiridate(III) salts. These methods typically involve the reduction of a higher oxidation state iridium precursor, such as hexachloroiridate(IV), or the direct reaction of iridium(III) chloride with a chloride salt in an aqueous medium.

A prevalent method involves the reduction of sodium hexachloroiridate(IV) using reducing agents like ferrous ions (Fe²⁺), oxalate, or hydrogen sulfide. wikipedia.org Another approach is the direct chlorination of iridium metal in the presence of an alkali metal chloride, such as sodium chloride (NaCl), at elevated temperatures. wikipedia.org For instance, iridium metal can be fused with potassium nitrate (B79036) and potassium hydroxide (B78521), and the resulting mass dissolved in aqua regia. Subsequent repeated precipitation and dissolution steps are employed to remove impurity ions and obtain pure hexachloroiridate(III). guidechem.com

Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O) itself is a key starting material. guidechem.com It can be produced by the electrolytic dissolution of iridium powder in hydrochloric acid. guidechem.com An alternating current facilitates the dissolution of iridium to form chloroiridic acid (H₂[IrCl₆]), which is then filtered, concentrated, and crystallized. guidechem.com

The synthesis of potassium hexachloroiridate(III) (K₃[IrCl₆]) often starts from the reduction of hexachloroiridate(IV) salts in an acidic environment. The purity of the resulting K₃[IrCl₆] can be verified using UV-Vis spectroscopy, with characteristic absorption peaks indicating the Ir(III) oxidation state.

Exploration of Solvothermal Synthesis Routes

Solvothermal synthesis offers an alternative route to produce iridium-based materials under controlled temperature and pressure conditions, often leading to crystalline products with specific morphologies. While less commonly detailed specifically for simple hexachloroiridate(III) salts, the principles of solvothermal synthesis are applied in the creation of more complex iridium compounds where hexachloroiridate(III) might be an intermediate or precursor. For instance, solvothermal methods are employed in the synthesis of iridium-based nanomaterials, where the careful control of reaction parameters is crucial.

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of hexachloroiridate(III). Key factors include temperature, reaction time, pH, and the concentration of reactants.

For example, in the electrolytic dissolution method for producing iridium(III) chloride hydrate, controlling the temperature of the hydrochloric acid in the electrolytic cell is important. guidechem.com In a study on the recovery of iridium from iridium oxide catalysts, a Box-Behnken optimization was performed by varying temperature, chloride concentration, and hydrogen peroxide concentration to maximize the leaching efficiency of iridium. rsc.org This systematic approach allowed for the identification of optimal conditions to achieve high extraction yields. rsc.org

Furthermore, in the synthesis of tris-cyclometalated iridium(III) complexes using a solvent-free ball milling approach, parameters such as milling frequency, grinding media size, and reactant stoichiometry are optimized to reduce reaction times and improve yields. The addition of water to the reaction mixture in certain syntheses can also be a critical parameter, as it can affect the solubility of the iridium salt and thus the reaction progress. acs.org

Iridium(III) Hexachloride as a Precursor in Coordination Compound Synthesis

Hexachloroiridate(III) and its hydrated form, iridium(III) chloride hydrate, are invaluable starting materials in coordination chemistry. samaterials.comchemimpex.comchemimpex.com Their stability and solubility in aqueous and some organic solvents make them versatile precursors for a wide range of iridium(III) complexes.

Preparation of Cyclometalated Iridium(III) Complexes

A significant application of hexachloroiridate(III) is in the synthesis of cyclometalated iridium(III) complexes, which are of great interest for their applications in organic light-emitting diodes (OLEDs) and as phosphorescent materials. mdpi.com The synthesis typically begins with the reaction of iridium(III) chloride hydrate with a cyclometalating ligand. nih.govmdpi.com

This initial reaction often leads to the formation of a chloro-bridged iridium(III) dimer, such as [(C^N)₂Ir(μ-Cl)]₂. acs.orgmdpi.comrsc.org This dimer is a key intermediate that can then react with various ancillary ligands to form the final monomeric complex. mdpi.com For example, the reaction of IrCl₃·xH₂O with a ligand like 2-phenylpyridine (B120327) (ppy) forms the corresponding dimer, which can then be further functionalized. mdpi.com Microwave-assisted synthesis has been shown to accelerate this cyclometalation process. acs.org

Development of Heteroleptic Iridium(III) Complexes via Ligand Exchange

Hexachloroiridate(III) is also a cornerstone for the synthesis of heteroleptic iridium(III) complexes, which contain two or more different types of ligands. These complexes allow for fine-tuning of the electronic and photophysical properties of the material.

The general strategy involves reacting the chloro-bridged iridium(III) dimer, derived from hexachloroiridate(III), with a different ancillary ligand. mdpi.com This ligand exchange reaction leads to the formation of the desired heteroleptic complex. A variety of ancillary ligands, including bipyridines, phenanthrolines, and β-diketones, can be introduced in this manner. mdpi.comnih.govnih.gov

Furthermore, more advanced strategies have been developed for the synthesis of tris-heteroleptic complexes, where three different ligands are coordinated to the iridium center. researchgate.netresearchgate.netnih.gov These methods often involve the selective degradation of a tris-cyclometalated complex to form a heteroleptic dimer, which can then react with a third, different ligand. researchgate.net

Synthesis of Novel Iridium(III) Ammine and Alkene Complexes

The hexachloroiridate(III) anion, [IrCl₆]³⁻, serves as a versatile and fundamental precursor in iridium coordination chemistry. Its utility is particularly evident in the synthesis of a diverse range of iridium(III) derivatives, including ammine and alkene complexes. These syntheses typically proceed via substitution reactions where the chloride ligands are displaced by incoming neutral ligands such as ammonia (B1221849) or unsaturated organic molecules. The hydrated form of iridium(III) chloride, IrCl₃(H₂O)₃, which readily forms hexachloroiridate(III) in the presence of chloride anions, is a common starting point for these reactions. wikipedia.orghandwiki.org

Iridium(III) Ammine Complexes

The synthesis of iridium(III) ammine complexes from hexachloroiridate(III) precursors is a well-established area of inorganic synthesis. The reaction of hydrated iridium(III) chloride with ammonia or its aqueous solution (ammonium hydroxide) leads to the stepwise substitution of chloride and aquo ligands. wikipedia.orghandwiki.org The extent of this substitution is highly dependent on the reaction conditions, such as temperature and the concentration of ammonia.

For instance, the reaction with ammonia can yield pentaamminechloroiridium(III) chloride, [IrCl(NH₃)₅]Cl₂. wikipedia.orghandwiki.org More forcing conditions, such as reacting sodium hexachloroiridate(III) hydrate with ammonia water in a sealed tube at 145°C or heating hydrated iridium(III) chloride with concentrated ammonium (B1175870) hydroxide at 150°C, can lead to the complete substitution of all chloride ligands to form the hexammineiridium(III) chloride complex, [Ir(NH₃)₆]Cl₃. wikipedia.orghandwiki.org The deliberate and controlled synthesis allows for the isolation of various intermediate ammine complexes, including tri- and tetraammine species. researchgate.net

Detailed procedures have been established for the preparation and isolation of several key iridium(III) ammine complexes, showcasing the systematic development of this class of compounds. researchgate.net

Table 1: Synthesis of Iridium(III) Ammine Complexes

| Starting Material | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| Hydrated Iridium(III) Chloride | Ammonia | Pentaamminechloroiridium(III) chloride, [IrCl(NH₃)₅]Cl₂ | wikipedia.orghandwiki.org |

| Hydrated Iridium(III) Chloride | Concentrated ammonium hydroxide, 150°C | Hexammineiridium(III) chloride, [Ir(NH₃)₆]Cl₃ | wikipedia.orghandwiki.org |

| Sodium hexachloroiridate(III) hydrate | Ammonia water, sealed tube, 145°C | Hexammineiridium(III) chloride, [Ir(NH₃)₆]Cl₃ | |

| Iridium(III) Precursors | Various (stepwise substitution) | mer-[Ir(NH₃)₃Cl₃] | researchgate.net |

| Iridium(III) Precursors | Various (stepwise substitution) | cis-[Ir(NH₃)₄Cl₂]Cl | researchgate.net |

Iridium(III) Alkene Complexes

The synthesis of iridium(III) alkene complexes from hexachloroiridate(III) also relies on the displacement of chloride ligands by the π-system of the alkene. These organometallic compounds are of significant interest due to their role in catalysis.

A general method for preparing iridium-alkene complexes involves heating a hydrated iridium(III) chloride precursor with the desired alkene. wikipedia.orghandwiki.org These reactions are typically carried out in a mixed solvent system, such as water and alcohol. This approach has been successfully used to synthesize well-known alkene complexes, including the cyclooctadiene iridium chloride dimer, [IrCl(COD)]₂, and the chlorobis(cyclooctene)iridium dimer, [IrCl(C₈H₁₄)₂]₂. wikipedia.orghandwiki.org The formation of these dimeric structures, where two iridium centers are bridged by chloride ligands, is a common feature in this chemistry. The electronic structure of these complexes is characterized by metal-to-ligand π-backbonding, which strengthens the iridium-alkene bond.

Table 2: Synthesis of Iridium(III) Alkene Complexes

| Starting Material | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| Hydrated Iridium(III) Chloride | Cyclooctadiene, water/alcohol mixture, heat | Cyclooctadiene iridium chloride dimer, [IrCl(C₈H₁₂)]₂ | wikipedia.orghandwiki.org |

Advanced Structural and Spectroscopic Characterization of Iridium Iii Systems

Crystallographic Analysis of Iridium(III) Hexachloride Structures

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in the solid state, offering a foundational understanding of the chemical and physical properties of iridium(III) hexachloride.

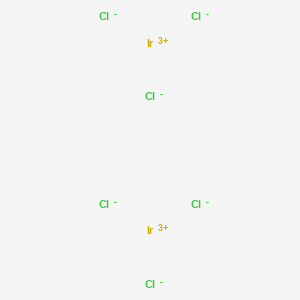

The hexachloroiridate(III) anion, [IrCl₆]³⁻, consistently exhibits an octahedral coordination geometry. evitachem.comwikipedia.org In this arrangement, the central iridium(III) ion is surrounded by six chloride ligands positioned at the vertices of an octahedron. This highly symmetrical structure is a common motif for hexacoordinate transition metal complexes and is a defining characteristic of the [IrCl₆]³⁻ ion. wikipedia.org The d⁶ electronic configuration of the Ir(III) center is well-suited to this geometry.

Crystallographic studies of salts containing the hexachloroiridate(III) anion, such as potassium hexachloroiridate(III), have enabled the precise measurement of its structural parameters. evitachem.com The bond lengths between the central iridium atom and the surrounding chlorine ligands are a key indicator of the nature and strength of the metal-ligand interaction.

In an ideal octahedral geometry, the angles between adjacent chloride ligands (cis Cl-Ir-Cl angles) are 90°, while the angle between opposing chloride ligands (trans Cl-Ir-Cl angle) is 180°.

Table 1: Typical Crystallographic Data for the [IrCl₆]³⁻ Anion

| Parameter | Value | Reference |

| Coordination Geometry | Octahedral | evitachem.comwikipedia.org |

| Ir-Cl Bond Length (Average) | ~2.45 Å | |

| cis Cl-Ir-Cl Angle | 90° | |

| trans Cl-Ir-Cl Angle | 180° |

Note: The values for bond angles represent the ideal octahedral geometry. Actual experimental values may show minor deviations.

While the [IrCl₆]³⁻ ion possesses an intrinsically high symmetry, slight distortions from the perfect octahedral geometry can be observed in the solid state. evitachem.com These distortions can arise from factors such as the nature of the counter-ions in the crystal lattice and intermolecular interactions, which can cause minor variations in bond lengths and angles.

In the broader context of octahedral iridium(III) complexes with different ligands, more significant structural distortions are common. The introduction of bulky or electronically diverse ligands can lead to considerable deviations from ideal octahedral symmetry, including variations in bond lengths and compression or elongation along specific axes. cardiff.ac.ukrsc.orgmdpi.com For instance, thorough X-ray studies of bis-cyclometalated iridium(III) complexes have revealed significant structural strains that cause dramatic distortions of the iridium octahedron. rsc.org These studies highlight the structural flexibility of the iridium(III) coordination sphere, although for the highly symmetric hexachloroiridate(III) anion, such distortions are typically minimal.

Electronic Absorption and Emission Spectroscopy of Iridium(III) Complexes

Spectroscopic techniques are vital for probing the electronic structure and photophysical behavior of iridium(III) systems. UV-Visible absorption spectroscopy details the electronic transitions, while emission spectroscopy reveals the pathways by which excited states relax.

The UV-Visible absorption spectrum of the hexachloroiridate(III) ion in solution is characterized by distinct absorption bands. rjraap.comred-ox.ru These bands arise from electronic transitions, primarily ligand-to-metal charge transfer (LMCT) and weaker, spin-forbidden d-d transitions. Research has identified absorption peaks for iridium(III) chloride solutions at various wavelengths. researchgate.net For instance, alkaline solutions of K₃IrCl₆ show strong absorption bands around 347 nm (28,800 cm⁻¹) and 415 nm (24,100 cm⁻¹). red-ox.ru Another study notes absorption peaks for an iridium(III) chloride precursor at 330 nm and 390 nm. sdu.dk X-ray absorption spectroscopy studies attribute an intense "white line" in the spectrum of [IrCl₆]³⁻ to an electronic transition from the Cl 1s core level to the lowest unoccupied antibonding molecular orbital (e_g(σ*)). aip.org

Table 2: Reported UV-Visible Absorption Maxima for Iridium(III) Chloride Species

| Wavelength (λ_max) | Wavenumber (cm⁻¹) | Reference |

| 324 nm, 386 nm | 30,864 cm⁻¹, 25,907 cm⁻¹ | researchgate.net |

| 330 nm, 390 nm | 30,303 cm⁻¹, 25,641 cm⁻¹ | sdu.dk |

| 347 nm, 415 nm | 28,818 cm⁻¹, 24,096 cm⁻¹ | red-ox.ru |

Note: The exact peak positions can vary depending on the solvent, pH, and specific salt form.

While the simple hexachloroiridate(III) ion is not known for significant luminescence, the broader class of iridium(III) complexes is renowned for its rich photoluminescent and phosphorescent properties. nih.govnih.gov This is particularly true for cyclometalated iridium(III) complexes, which are among the most studied and utilized phosphorescent materials. researchgate.net

The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing from the singlet excited state to the triplet excited state. evitachem.com This allows for highly efficient phosphorescence, where light is emitted from this long-lived triplet state. nih.gov The emission color of these complexes can be readily tuned across the visible spectrum by modifying the chemical structure of the ligands. nih.gov This tunability, combined with high quantum efficiencies and long emission lifetimes, makes these complexes suitable for applications such as organic light-emitting diodes (OLEDs) and biological imaging. nih.govresearchgate.net

Table 3: Examples of Luminescent Cyclometalated Iridium(III) Complexes

| Complex | Emission Color | Emission Maxima (λ_em) | Quantum Yield (Φ) | Reference |

| Ir(ppy)₃ (fac-tris(2-phenylpyridine)iridium(III)) | Green | ~510 nm | High | researchgate.net |

| Ir(piq)₂(acac) | Red | ~620 nm | - | researchgate.net |

| [Ir(dfppy)₂(e-bpy)]PF₆ | - | - | - | rsc.org |

| Ir(pin)₃ | Green | - | up to 65% | ucla.edu |

Note: This table highlights the properties of representative luminescent iridium(III) complexes to illustrate the characteristic photophysics of iridium(III) systems, which contrasts with the non-emissive nature of the [IrCl₆]³⁻ ion.

Strategies for Excited-State Engineering in Iridium(III) Emitters

While extensive excited-state engineering is more commonly associated with complex organometallic iridium(III) emitters used in optoelectronics, the fundamental photophysical and photochemical properties of the simpler hexachloroiridate(III) ion provide foundational insights. e-bookshelf.denih.govresearchgate.net The [IrCl₆]³⁻ complex is not a strong emitter, but its excited states are reactive and can be influenced, leading to distinct photochemical outcomes.

Upon absorption of ultraviolet light, the [IrCl₆]³⁻ complex in aqueous solutions undergoes two primary parallel processes: photoaquation and photoionization. researchgate.netssaa.ru Photoionization results in the formation of an aquated electron (e⁻ₐq), with a reported quantum yield of 0.12 following excitation at a wavelength of 266 nm. ssaa.ru The resulting electron is subsequently scavenged in reactions with the initial [IrCl₆]³⁻ complex or other species present in the solution, such as dissolved oxygen. ssaa.ru

The main final products from the photolysis of hexachloroiridate(III) are various Ir(III) complexes with different ligand compositions and a small fraction of Ir(IV) complexes. ssaa.ru Another application that involves the modulation of the electronic properties of this complex is in silver halide photography. Doping silver halide microcrystals with small amounts of [IrCl₆]³⁻ introduces electron traps below the conduction band of the silver halide. e-bookshelf.de This strategically placed trap modulates the lifecycle of photoelectrons generated during exposure, thereby controlling the efficiency of latent image formation. e-bookshelf.de This demonstrates a form of excited-state control, albeit not for luminescence but for directing photochemical reaction pathways.

Vibrational Spectroscopy Techniques for Ligand and Complex Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for analyzing the structural integrity and bonding within the hexachloroiridate(III) complex. These methods probe the quantized vibrational energy levels of the molecule, which are directly related to the geometry of the complex, the strength of the Ir-Cl bonds, and the atomic masses of iridium and chlorine. acs.orgsemanticscholar.org For an octahedral complex like [IrCl₆]³⁻, group theory predicts a specific number of infrared- and Raman-active vibrational modes, which act as a fingerprint for the compound's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy primarily detects vibrational modes that induce a change in the molecule's dipole moment. For the octahedral [IrCl₆]³⁻ anion, the key infrared-active modes involve the stretching and bending of the iridium-chlorine bonds. Studies on related hexachloroiridate complexes show that the position of the Ir-Cl vibrational bands is sensitive to the oxidation state of the iridium center. rsc.org For instance, in one study, the reduction from an Ir(IV) complex to an Ir(III) complex was accompanied by a shift in the Ir-Cl vibrational frequency to a lower wavenumber, specifically around 295 cm⁻¹. rsc.org This shift is indicative of a change in the Ir-Cl bond strength resulting from the altered electron density at the metal center.

| Iridium Oxidation State | Vibrational Mode | Approximate Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Ir(IV) in [IrCl₆]²⁻ | Ir-Cl Valence Vibration | 321 | rsc.org |

| Ir(III) in a related complex | Ir-Cl Vibration | 295 | rsc.org |

Raman Spectroscopy and Electronic Resonance Phenomena

Raman spectroscopy, which detects vibrations that cause a change in the polarizability of the molecule, is complementary to FT-IR. For the octahedral [IrCl₆]³⁻ complex, there are three characteristic Raman-active modes: the symmetric stretch (ν₁, A₁g), the asymmetric stretch (ν₂, E₉), and a bending mode (ν₅, F₂₉). mdpi.com The frequencies of these modes have been well-documented and are distinct from those of the corresponding Ir(IV) complex, [IrCl₆]²⁻, making Raman spectroscopy an excellent method for distinguishing between the two oxidation states in solution. mdpi.com

Electronic resonance phenomena can significantly enhance the intensity of Raman signals. When the energy of the excitation laser approaches that of an electronic transition in the molecule (a ligand-to-metal charge transfer band, for example), a resonance effect can occur, selectively amplifying the vibrations coupled to that electronic transition. This "Resonance Raman" effect has been observed in related iridium complexes and provides deeper insight into their electronic structure. rsc.org

| Vibrational Mode | Symmetry | [IrCl₆]³⁻ Frequency (cm⁻¹) | [IrCl₆]²⁻ Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| ν₁ | A₁g | 320 - 323 | 341 - 352 | mdpi.com |

| ν₂ | E₉ | 295 - 303 | 278 - 295 | mdpi.com |

| ν₅ | F₂₉ | ~161 | 161 - 188 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. For iridium complexes, both iridium isotopes, ¹⁹¹Ir and ¹⁹³Ir, are NMR-active. The hexachloroiridate(III) anion, with a d⁶ electron configuration, is a low-spin, diamagnetic species in its octahedral geometry, making it theoretically suitable for NMR analysis.

However, practical application of iridium NMR to [IrCl₆]³⁻ is challenging. Both iridium isotopes are quadrupolar, which can lead to significantly broadened resonance signals, making detection difficult. Furthermore, the receptivity of these nuclei to the NMR experiment is low. While NMR has been successfully applied to characterize more complex organoiridium compounds, direct NMR studies focusing on the simple [IrCl₆]³⁻ anion are not widely reported in the literature. acs.orgrsc.orgcaltech.edu This is likely due to the aforementioned spectroscopic challenges and the potential for line broadening induced by even trace amounts of paramagnetic Ir(IV) impurities.

X-ray Absorption Spectroscopy (XAS) for Probing Electronic Structure

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides precise information about the electronic structure and local coordination environment of the iridium center in [IrCl₆]³⁻. The technique is often divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES spectra, particularly at the iridium L₃-edge, are highly sensitive to the oxidation state of the iridium atom. journaldephysique.org Studies consistently show that the energy of the white line (the prominent peak at the absorption edge) for Ir(III) complexes is lower than that for Ir(IV) complexes. rsc.orgjournaldephysique.org Consequently, potassium hexachloroiridate(III) (K₃[IrCl₆]) is often used as a standard reference material for the Ir(III) oxidation state in XANES experiments. rsc.org

EXAFS analysis provides quantitative information about the local atomic structure around the absorbing iridium atom. It can precisely determine the Ir-Cl bond distances and the coordination number. journaldephysique.orgosti.gov Analysis of hexachloroiridate(III) has confirmed its octahedral geometry with six chloride ligands and an average Ir-Cl bond length of approximately 2.45 Å.

| Spectroscopic Technique | Parameter Determined | Finding | Reference |

|---|---|---|---|

| XANES (Ir L₃-edge) | Oxidation State | Confirmed as +3; white line position is at a lower energy than for Ir(IV). | rsc.orgjournaldephysique.org |

| EXAFS | Coordination Environment | Octahedral coordination with 6 chloride ions. | journaldephysique.orgosti.gov |

| EXAFS | Bond Length | Average Ir-Cl bond distance is ~2.45 Å. |

Electrochemical Behavior and Redox Chemistry of Iridium Iii Complexes

Cyclic Voltammetry Investigations of Iridium(III)/Iridium(II) and Iridium(IV)/Iridium(III) Redox Couples

Cyclic voltammetry (CV) is a principal technique for probing the redox behavior of iridium complexes. The oxidation of the hexachloroiridate(III) anion, [IrCl₆]³⁻, to hexachloroiridate(IV), [IrCl₆]²⁻, is a well-studied, typically reversible, one-electron process.

Investigations using potentiodynamic and electrochemical impedance spectroscopy have been conducted on the [IrCl₆]²⁻/[IrCl₆]³⁻ redox couple, confirming that the electron transfer rate constant is not influenced by magnetic fields up to 1 Tesla. nih.gov The kinetics of this redox couple are generally fast. rsc.org

The electrochemical parameters for this redox couple are sensitive to the experimental conditions, such as the composition of the electrolyte and the pH. For instance, in the presence of a supporting electrolyte, the half-wave potential (E₁/₂) for the oxidation of [IrCl₆]³⁻ shifts to more positive potentials. nih.gov This shift is attributed to the differential ion-pairing strengths of the supporting electrolyte cation with [IrCl₆]³⁻ and [IrCl₆]²⁻. nih.gov The magnitude of this shift follows the order: no electrolyte < n-tetrabutylammonium < Na⁺ ≈ K⁺ ≈ Ca²⁺. nih.gov Furthermore, the heterogeneous electron-transfer rate constant for the oxidation of [IrCl₆]³⁻ can increase by approximately an order of magnitude when a supporting electrolyte is present. nih.gov

In aqueous solutions, the chloride ligands in [IrCl₆]³⁻ can be substituted by water molecules, forming various chloro-aquo species like [IrCl₅(H₂O)]²⁻. These speciation changes affect the redox potential. rsc.org The presence of oxygen can also lead to the oxidation of Ir(III) to Ir(IV) species, a reaction driven by a pH-dependent potential. rsc.org

The table below summarizes key electrochemical data for the Iridium(IV)/Iridium(III) redox couple under various conditions.

| Redox Couple | E° or E₁/₂ (V vs. reference) | Conditions | Reference |

| [IrCl₆]²⁻ / [IrCl₆]³⁻ | 0.889 (vs. SHE) | Literature value | rsc.org |

| [IrCl₆]²⁻ / [IrCl₆]³⁻ | 0.931 (vs. SHE) | Literature value | rsc.org |

| [IrCl₅(H₂O)]⁻ / [IrCl₅(H₂O)]²⁻ | 1.074 (vs. SHE) | Literature value | rsc.org |

| Ir(III)/Ir(IV) | 0.72 (vs. Ag/AgCl/1 M KCl) | 1.00 mM K₃IrCl₆, 35.0 mM phosphate (B84403) buffer, pH 7.0 | acs.org |

| Ir³⁺/Ir⁴⁺ | +0.78 (vs. Fc/Fc⁺) | Acetonitrile | vulcanchem.com |

Studies on Redox-Active Ligands and Their Influence on Metal Centers

Redox-active ligands, also known as "non-innocent" ligands, can actively participate in the redox processes of a metal complex, acting as electron reservoirs. rsc.orgnd.edu This behavior allows for novel reactivity that goes beyond the traditional scope of the metal center alone. nd.edu The combination of a redox-active ligand with an iridium center can lead to non-additive electronic properties due to the close energy levels of the metal d-orbitals and the ligand's frontier orbitals. mdpi.com

Several classes of redox-active ligands have been studied in the context of iridium chemistry:

Amido-phenolate Ligands: Unsaturated 16e⁻ iridium complexes with amido-phenolate ligands undergo two reversible one-electron oxidations. acs.org These oxidations are ligand-centered and significantly enhance the Lewis acidity at the iridium center by increasing the formal positive charge and weakening the metal-ligand π-bonds. acs.org

o-Phenylenediamine (B120857) Ligands: An iridium(III) complex featuring an unsymmetrically substituted o-phenylenediamine ligand showcases the electron reservoir capability of the ligand. rsc.org This allows for the generation of a coordinatively unsaturated metal complex that can engage in various reactions. rsc.org

Iminoxolene Ligands: Iridium complexes with bulky iminoxolene ligands can form five-coordinate species, such as (Diso)₂IrCl. nd.edu This complex can undergo halide exchange to form a stable iodide derivative, (Diso)₂IrI. nd.edu

BIAN-Type Ligands: Iridium complexes with bis(diisopropylphenyl)iminoacenaphtene (dpp-bian) ligands exhibit redox properties studied by cyclic voltammetry. mdpi.com The electronic structure indicates a partial transfer of electron density from Ir(I) to the dpp-bian ligand, highlighting its non-innocent character. mdpi.com

Terdentate Quinolylpyridine Ligands: Bis-terdentate Ir(III)-cyclometalated complexes have been synthesized that are both luminescent and redox-active. nih.gov On oxidation, one such complex undergoes a reversible, metal-centered, one-electron oxidation at +1.40 V, while on reduction, it undergoes four reversible ligand-centered one-electron processes. nih.gov

The table below summarizes examples of redox-active ligands coordinated to iridium and their influence on the complex.

| Ligand Class | Iridium Complex Example | Influence on Metal Center / Complex Properties | Reference |

| Amido-phenolate | Cp*Ir(tBAR) (R = CF₃, tBu) | Ligand-centered oxidation enhances Lewis acidity at the metal center. acs.org | acs.org |

| o-Phenylenediamine | Iridium(III) complex with an unsymmetrically substituted o-phenylenediamine | Ligand acts as an electron reservoir, enabling the generation of a coordinatively unsaturated complex for reactivity. rsc.org | rsc.org |

| Iminoxolene | (Diso)₂IrCl (Diso = N-(2,6-diisopropylphenyl)-3,5-di-tert-butyl-o-iminobenzoquinone) | Forms stable five-coordinate complexes; participates in halide exchange reactions. nd.edu | nd.edu |

| BIAN-type (dpp-bian) | [Ir(cod)(dpp-bian)Cl] | Partial electron density transfer from iridium to the ligand, indicating non-innocent behavior. mdpi.com | mdpi.com |

| Terdentate Quinolylpyridine | [Ir(L1(-))₂]⁺ (L1 = 2,6-bis(7'-methyl-4'-phenyl-2'-quinolyl)pyridine) | Complex exhibits both metal-centered oxidation and multiple reversible ligand-centered reductions. nih.gov | nih.gov |

Determination of Electrochemical Active Surface Area (ECSA) for Iridium-Based Materials

The Electrochemical Active Surface Area (ECSA) is a critical parameter for evaluating and comparing the performance of electrocatalytic materials, as it allows for the normalization of activity. researchgate.netnih.gov For iridium and iridium oxide (IrO₂) catalysts, which are vital for reactions like the oxygen evolution reaction (OER), determining the ECSA has been challenging because traditional methods like proton underpotential deposition are not applicable. researchgate.net

A robust method that has emerged for this purpose is mercury underpotential deposition (Hg-UPD). researchgate.netnih.govosti.govnih.gov This technique involves the electrochemical deposition of a monolayer of mercury atoms onto the active sites of the iridium-based material at a potential that is positive to the thermodynamic potential for bulk mercury deposition. The charge associated with the stripping of this monolayer is then used to quantify the number of accessible iridium active sites. nih.govnih.gov

Studies have shown an excellent agreement between ECSA values for iridium and iridium-molybdenum mixed oxides determined by Hg-UPD and surface areas measured by the gas physisorption (BET) method. researchgate.net This validation across a range of compositions and calcination temperatures underscores the reliability of the Hg-UPD method. researchgate.net A universal constant of 596 (± 21) μC/cm² has been proposed to correlate the pseudocapacitive charge to the ECSA of iridium oxide. researchgate.net

The table below compares the surface area of IrO₂ calculated using the BET method and the ECSA determined by Hg-UPD at different calcination temperatures.

| Calcination Temperature (°C) | SBET IrO₂ (m²/g) | SHg IrO₂ (m²/g) | Reference |

| 400 | 32 | 30 ± 1.3 | researchgate.net |

| 450 | 30 | 28 ± 2.5 | researchgate.net |

| 500 | 29 | 26 ± 1.4 | researchgate.net |

| 550 | 17 | 17 ± 2.2 | researchgate.net |

| 800 | 13 | 14 ± 1.5 | researchgate.net |

Redox-Induced Substrate Activation and Reactivity

The ability of iridium complexes to cycle through different oxidation states is fundamental to their use in catalysis. Redox changes at the metal center, or within a redox-active ligand, can induce the activation of otherwise inert substrates.

Activation of H₂ and C-X Bonds: A coordinatively unsaturated iridium(III) complex featuring a redox-active ligand has been shown to perform redox-induced dihydrogen (H₂) activation. rsc.org This process was utilized to catalytically transfer electrons and protons from H₂ to a substrate. rsc.org The same complex was also capable of activating the C-Cl bond in chloroform (B151607) (CDCl₃) and other haloforms. rsc.org

C-H Bond Activation: Oxidation of iridium pincer complexes, such as (POCOP)IrHCl, can induce intramolecular C-H activation. rsc.orglu.se Electrochemical studies and DFT calculations suggest a mechanism involving the loss of H⁺ to form a highly reactive intermediate that facilitates the cyclometalation of a tert-butyl group. rsc.orglu.se

Water Oxidation: Organometallic Cp*Ir complexes can be electrochemically activated to become highly active homogeneous catalysts for the water-oxidation reaction (WOR). acs.org The precursor complexes themselves show no activity, but upon oxidative activation, they are converted into molecular species that drive O₂ evolution with high Faradaic efficiency. acs.org

DNA Oxidation: Heteroleptic cyclometalated complexes of Ir(III) can be used to trigger redox reactions with DNA upon photoactivation. nih.gov The excited state of these complexes is capable of oxidizing guanine (B1146940) and reducing cytosine, demonstrating redox-induced reactivity with biological substrates. nih.gov

The following table provides examples of substrates activated by iridium complexes through redox-mediated pathways.

| Iridium Complex Type | Substrate Activated | Type of Activation / Reaction | Reference |

| Ir(III) with redox-active ligand | Dihydrogen (H₂) | Redox-induced H₂ activation and H₂/substrate transfer. | rsc.org |

| Ir(III) with redox-active ligand | Haloforms (e.g., CDCl₃) | Activation of C-X bonds. | rsc.org |

| Iridium pincer complex | Internal C-H bond | Oxidation-induced intramolecular C-H activation. | rsc.orglu.se |

| Cp*Ir precursor complexes | Water (H₂O) | Electrochemical activation for O₂ evolution catalysis. | acs.org |

| Cyclometalated Ir(III) complex | DNA (Guanine, Cytosine) | Photo-redox induced oxidation and reduction of nucleobases. | nih.gov |

Mechanistic Elucidation of Iridium Iii Mediated Processes

Detailed Studies of Electron Transfer Processes in Iridium(III) Chemistry

Electron transfer is a fundamental process in the chemistry of iridium(3+);hexachloride, underpinning its role in many catalytic and photochemical reactions. evitachem.com Upon photoexcitation, the complex can facilitate electron transfer reactions through its excited states, making it a valuable photosensitizer in photoredox catalysis. evitachem.com The efficiency of these processes is often investigated using techniques like cyclic voltammetry, which helps determine the reduction potential of the Ir(III)/Ir(II) couple, allowing for controlled redox reactions. evitachem.com

Studies have explored outer-sphere electron transfer reactions involving hexachloroiridate(III). For instance, the oxidation of iodide by hexachloroiridate(IV) has been a model system for examining the influence of solvent on reactivity. cdnsciencepub.com In such reactions, the transfer of an electron occurs without the formation of a covalent bond between the reactants. The rate of these reactions is influenced by the Gibbs free energies of transfer for the reacting ions and the transition state. cdnsciencepub.com

In some cases, electron transfer can lead to the formation of intermediate species. For example, a transient intermediate has been suggested in the reaction between hexachloroiridate(III) and iodate. cdnsciencepub.com The kinetics of electron transfer reactions can be complex, sometimes involving pre-equilibrium steps where an active ion-pair is formed before the unimolecular electron transfer occurs. cdnsciencepub.com

The table below summarizes key aspects of electron transfer processes involving iridium complexes.

| Process | Description | Significance |

| Outer-Sphere Electron Transfer | Electron transfer occurs between reactants that are not directly bonded. | A common mechanism in redox reactions involving hexachloroiridate(III). |

| Photoinduced Electron Transfer | Absorption of light promotes an electron to an excited state, facilitating transfer. | Forms the basis of its use as a photosensitizer in photoredox catalysis. evitachem.com |

| Redox Cycling | The iridium center can cycle between different oxidation states (e.g., Ir(III)/Ir(IV)). | Central to its catalytic activity in various chemical transformations. |

Investigation of Triplet State Formation and Intersystem Crossing Efficiency

The photophysical properties of this compound and related iridium(III) complexes are largely dictated by the formation and lifetime of their excited states. A crucial aspect of this is the efficient population of triplet states through a process known as intersystem crossing (ISC). evitachem.comwikipedia.org Iridium, being a heavy atom, exhibits strong spin-orbit coupling, which facilitates the transition from a photo-excited singlet state to a triplet state. evitachem.comwikipedia.org This is a spin-forbidden process that is significantly enhanced in the presence of heavy atoms. nih.gov

The formation of triplet states can occur through various mechanisms. In some systems, rapid triplet state formation occurs via high-energy triplet states through both spin-orbit coupled charge transfer and processes that break El-Sayed's rule. nih.govrsc.org The dynamics of these processes occur on ultrafast timescales, often in the femtosecond to picosecond range. chemrxiv.org

Key parameters related to triplet state formation are presented in the table below.

| Parameter | Description | Importance in Iridium(III) Chemistry |

| Intersystem Crossing (ISC) | A non-radiative process involving a change in the spin multiplicity of an excited state (e.g., from singlet to triplet). wikipedia.org | Highly efficient in iridium complexes due to strong spin-orbit coupling, leading to high triplet state quantum yields. evitachem.comchemrxiv.org |

| Triplet State Lifetime | The average time a molecule spends in the triplet excited state before returning to the ground state. | Longer lifetimes of triplet states increase the likelihood of desired chemical reactions occurring. wikipedia.orgnih.gov |

| Spin-Orbit Coupling | The interaction between an electron's spin and its orbital motion around the nucleus. | Significantly enhanced by the heavy iridium atom, facilitating otherwise forbidden intersystem crossing. evitachem.com |

Identification of Ligand-Centered and Metal-Centered Redox Pathways

Redox reactions involving this compound can proceed through different pathways, which can be broadly categorized as either metal-centered or ligand-centered. In a metal-centered redox process, the change in oxidation state occurs primarily at the iridium ion itself. For example, the oxidation of Ir(III) to Ir(IV) is a metal-centered process. This is a common pathway for many simple iridium salts and complexes. mdpi.com

Conversely, a ligand-centered redox pathway involves the ligands attached to the metal center as the primary site of electron transfer. In such cases, the ligand itself is oxidized or reduced. This type of reactivity is particularly relevant for organometallic iridium complexes where the ligands are redox-active. rsc.org For instance, in certain iridium complexes with azopyridine ligands, redox activation can occur through an attack on the ligand rather than the metal center. rsc.org

The nature of the ligands plays a crucial role in determining which pathway is favored. Simple inorganic ligands like chloride in hexachloroiridate(III) are less likely to participate directly in redox processes compared to more complex organic ligands with extended π-systems. mdpi.com The electronic structure of the complex, specifically the relative energies of the metal and ligand orbitals, dictates the most favorable redox pathway. mdpi.commdpi.com

The table below differentiates between metal-centered and ligand-centered redox pathways.

| Redox Pathway | Description | Example |

| Metal-Centered | The iridium ion undergoes a change in oxidation state. mdpi.com | Oxidation of [IrCl₆]³⁻ to [IrCl₆]²⁻. |

| Ligand-Centered | The ligand is the primary site of oxidation or reduction. rsc.org | Reduction of a coordinated azopyridine ligand in an organoiridium complex. rsc.org |

| Mixed-Metal/Ligand-Centered | Both the metal and the ligand contribute significantly to the redox process. mdpi.com | Oxidation of some iridium complexes where the HOMO has both metal and ligand character. mdpi.com |

Elucidation of Reaction Intermediates and Transition States

Understanding the complete reaction mechanism requires the identification and characterization of transient species, including reaction intermediates and transition states. In the context of this compound chemistry, these fleeting species can be crucial in determining the reaction rate and product distribution.

Kinetic studies often provide indirect evidence for the formation of intermediates. For example, in the oxidation of certain substrates by hexachloroiridate(IV), the reaction kinetics may suggest the formation of an intermediate complex between the reactants before the rate-determining step. researchgate.net Similarly, in the reaction of hexachloroiridate(III) with iodate, a transient intermediate of the type [IrCl₆·IO₃]⁴⁻ has been proposed. cdnsciencepub.com

The nature of these intermediates can vary. In some cases, they may be binuclear complexes, as has been suggested in the reaction between silver(I) and hexachloroiridate(IV). researchgate.net In other reactions, free radicals can be formed as intermediates. For instance, the decomposition of hexachloroiridate(IV) in alkaline medium is proposed to proceed through the formation of a hydroxyl radical (OH·) intermediate. asianpubs.org

The transition state represents the highest energy point along the reaction coordinate and is by its nature unisolable. However, its properties can be inferred from kinetic data and theoretical calculations. The solvation of the transition state, for example, can have a significant impact on the reaction rate, as observed in the oxidation of iodide by hexachloroiridate(IV) in different solvent mixtures. cdnsciencepub.com

The following table provides examples of proposed intermediates and transition state considerations in iridium chemistry.

| Reaction | Proposed Intermediate/Transition State | Method of Elucidation |

| Oxidation of Iodide by Hexachloroiridate(IV) | Solvated transition state cdnsciencepub.com | Kinetic studies in various solvents cdnsciencepub.com |

| Hexachloroiridate(III)-Iodate Reaction | [IrCl₆·IO₃]⁴⁻ intermediate cdnsciencepub.com | Kinetic analysis cdnsciencepub.com |

| Silver(I) and Hexachloroiridate(IV) Reaction | Binuclear intermediate complex researchgate.net | Kinetic evidence researchgate.net |

| Decomposition of Hexachloroiridate(IV) in Alkaline Medium | OH· radical intermediate asianpubs.org | Mechanistic proposal based on stoichiometry and kinetic data asianpubs.org |

Catalytic Applications of Iridium Iii Hexachloride and Derived Complexes

Homogeneous Catalysis with Iridium(III) Species

Iridium(III) complexes are particularly effective as homogeneous catalysts, operating in the same phase as the reactants. rsc.org This allows for high activity and selectivity under often mild reaction conditions. The catalytic prowess of Ir(III) species is demonstrated in a wide array of reactions, from carbon-carbon bond formation to the functionalization of typically inert C-H bonds. core.ac.uk

The versatility of iridium(III) catalysts is showcased in their application to a diverse set of fundamental organic reactions. These transformations are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Iridium(III)-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org These methods often proceed via photoredox catalysis, where an iridium(III) complex absorbs light to initiate a single electron transfer (SET) process, generating highly reactive radical intermediates. rsc.orgrsc.org This approach circumvents the need for harsh conditions or strong oxidizing agents often required in traditional cross-coupling methods. rsc.orgrsc.org

A notable example is the C(sp³)–C(sp³) cross-coupling of alkyl bromides with trialkylamines. rsc.org Under visible light irradiation, an iridium(III) photocatalyst facilitates the reaction to produce α-alkylated aldehydes in good to excellent yields. rsc.org The mechanism involves the excited iridium catalyst reducing the alkyl bromide to generate an alkyl radical, which then couples with an enamine intermediate derived from the trialkylamine. rsc.org

In more complex systems, iridium(III) photocatalysts can be used in dual-catalytic cycles, for instance, in conjunction with a nickel catalyst for C-S cross-coupling reactions. acs.org Theoretical and experimental studies have shown that the iridium photocatalyst modulates the oxidation state of the nickel catalyst, enabling the challenging bond formation between thiols and heteroaryl iodides. acs.orgresearchgate.net A synergistic triple-catalytic system involving iridium(III), nickel(II), and an organocatalyst has also been developed for C(sp³)–C(sp²) cross-coupling, highlighting the modularity and power of this approach. nih.gov

Table 1: Examples of Iridium(III)-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features | Ref |

|---|---|---|---|---|---|

| C(sp³)–C(sp³) Coupling | (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ | Alkyl bromides, Trialkylamines | α-Alkylated Aldehydes | Mild photoredox conditions, visible light | rsc.orgrsc.org |

| C–S Coupling | Ir(III)/Ni(II) dual catalysis | Thiols, Heteroaryl iodides | Aryl Sulfides | High chemoselectivity, dual catalytic cycle | acs.orgresearchgate.net |

| C(sp³)–C(sp²) Coupling | Ir(III)/Ni(II)/Quinuclidine | - | - | Triple-synergistic catalysis | nih.gov |

The direct functionalization of ubiquitous but inert carbon-hydrogen (C-H) bonds is a primary goal in modern organic synthesis. Iridium(III)-catalyzed C-H borylation has become a benchmark reaction in this field, allowing for the conversion of C-H bonds into versatile boronic esters. illinois.edu These products are valuable intermediates, notably for Suzuki-Miyaura cross-coupling reactions. illinois.edu

The initial breakthroughs in this area by Hartwig and Smith revealed that iridium complexes can catalyze the borylation of arenes and alkanes with high efficiency and selectivity. illinois.edu Mechanistic studies, combining experiments and density functional theory (DFT) calculations, have been crucial in understanding the reaction pathway. illinois.eduresearchgate.net A commonly accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle. illinois.eduresearchgate.net In this cycle, an active Ir(III) species undergoes oxidative addition of an aromatic C-H bond to form an 18-electron Ir(V) intermediate. illinois.edu Subsequent reductive elimination forms the C-B bond and regenerates the active catalyst. acs.org

The choice of ligand coordinated to the iridium center is critical for controlling the reactivity and, especially, the regioselectivity of the borylation. researchgate.net For instance, DFT studies have shown that for the borylation of substrates with directing groups, the reaction pathway can be steered to achieve specific outcomes. researchgate.net In the case of sp³ C-H borylation, both steric and electronic factors of the substrate and ligand influence the reactivity and selectivity. acs.org While early systems struggled with sp³ C-H bonds, recent advancements have enabled the borylation of primary sp³ C-H bonds. illinois.edu

Table 2: Research Findings in Iridium(III)-Catalyzed C-H Borylation

| Substrate Type | Catalyst/Ligand System | Key Finding | Mechanism | Ref |

|---|---|---|---|---|

| Aromatic C-H | [Ir(cod)OMe]₂/dtbpy | Seminal discovery of efficient aromatic C-H borylation. | Ir(III)/Ir(V) cycle proposed and verified. | illinois.edu |

| sp³ C-H (THF) | Ir(III) triboryl complex/tm-phen | β-regioselectivity is favored over α-regioselectivity. Reductive elimination is the rate- and regioselectivity-determining step. | Oxidative addition of C-H to Ir(III) followed by reductive elimination. | acs.org |

| Aromatic Imines | Ir(III)/dtbpy | Ligand controls regioselectivity. | Directed pathway involving Si-H and C-H oxidative additions. | researchgate.net |

| Indoles | [Ir(COD)(OMe)]₂/dtbpy | Direct borylation at the C7 position of indoles. | C-H activation under mild conditions. | rsc.org |

Iridium(III) complexes are effective catalysts for hydrogenation and related processes like hydroformylation and transfer hydrogenation. core.ac.ukrsc.org Hydrogenation, the addition of hydrogen (H₂) across a double or triple bond, is a fundamental industrial process. core.ac.uk While rhodium catalysts are often used, iridium complexes offer unique reactivity and selectivity. rsc.org

Domino hydroformylation/hydrogenation reactions convert olefins directly into alcohols using syngas (CO/H₂). nih.govresearchgate.netresearchgate.net Research has shown that a dual-ligand system, using a combination of monodentate and bidentate phosphine (B1218219) ligands with an iridium precursor like IrCl₃·nH₂O, can achieve high efficiency. nih.govresearchgate.net DFT computations and experimental results indicate that monodentate ligands favor the hydroformylation step (olefin to aldehyde), while bidentate ligands are more active for the subsequent hydrogenation step (aldehyde to alcohol). nih.gov This synergistic approach allows for a one-pot conversion with high selectivity. nih.govresearchgate.net

Transfer hydrogenation is an alternative reduction method that uses a hydrogen donor molecule, such as an alcohol or formic acid, instead of gaseous H₂. core.ac.uk Cyclometalated iridium(III) complexes have proven to be excellent catalysts for these reactions. bohrium.com For example, an air- and moisture-stable Ir(III) complex featuring a pyridylidene-indole ligand can efficiently catalyze the transfer hydrogenation of a wide range of aldehydes to alcohols at room temperature using methanol (B129727) as the hydrogen source. rsc.org Dinuclear iridium complexes are also highly active for the N-alkylation of amines with alcohols via a "hydrogen borrowing" mechanism, an environmentally friendly process where the only byproduct is water. nih.govrsc.org

Table 3: Iridium(III)-Catalyzed Hydroformylation and Hydrogenation

| Process | Catalyst System | Substrates | Key Features | Ref |

|---|---|---|---|---|

| Domino Hydroxymethylation | IrCl₃·nH₂O / Dual Ligands (L1+L10) | Olefins | One-pot conversion to alcohols; synergy between monodentate and bidentate ligands. | nih.govresearchgate.netresearchgate.net |

| Transfer Hydrogenation | Cyclometalated Ir(III)-NHC complexes | Aldehydes, Ketones | Excellent yields for alcohol production. | bohrium.com |

| Transfer Hydrogenation | (L)Ir(III)Cp* complex | Aldehydes | Uses methanol as H-donor at room temperature; high turnover frequencies. | rsc.org |

| Hydrogen Borrowing | Dinuclear Ir(III) complexes / Phosphine | Alcohols, Amines | Efficient C-N bond formation; water is the only byproduct. | nih.govrsc.org |

1,3-Dipolar cycloadditions are atom-economic reactions that provide a powerful route for the construction of five-membered heterocyclic rings. core.ac.ukcsic.es Iridium(III) complexes have been successfully employed as Lewis acid catalysts to promote these reactions, often with high levels of stereocontrol. core.ac.ukchim.it

Well-defined, half-sandwich iridium(III) catalysts have been applied to the cycloaddition of nitrones with α,β-unsaturated aldehydes or nitriles. core.ac.ukcsic.es These reactions can create up to four adjacent chiral centers in a concerted fashion, making enantioselective versions highly valuable. core.ac.ukcsic.es For example, cationic half-sandwich aqua-complexes of iridium(III) with chiral diphosphane (B1201432) ligands catalyze the reaction between nitrones and methacrylonitrile (B127562) with excellent regioselectivity and varying degrees of endo-selectivity and enantioselectivity. core.ac.uk

Iridium catalysis is also effective for azide-alkyne cycloaddition reactions (IrAAC), which produce 1,2,3-triazole rings. nih.gov Unlike the more common copper- and ruthenium-catalyzed variants that yield 1,4- or 1,5-disubstituted triazoles, iridium catalysts can provide access to different regioisomers. researchgate.net DFT studies have been instrumental in elucidating the mechanisms and the origins of regioselectivity. For thioalkynes, the reaction proceeds through a metallabicyclic Ir-carbene intermediate to form 5-sulfenyltriazoles. nih.gov In contrast, the reaction with bromoalkynes involves a six-membered ring metallacycle intermediate that isomerizes to yield 4-bromotriazoles. nih.gov

Understanding how a catalyst is activated and the pathways through which it deactivates is critical for designing robust and efficient catalytic systems. osti.gov For many iridium(III) systems, the species introduced into the reaction is a precatalyst that must undergo an activation step to enter the catalytic cycle. osti.gov For example, in dehydrogenation reactions using a CpIr(IMe)₂Cl precatalyst, the activation involves the loss of the Cp ligand. osti.gov

Catalyst deactivation can occur through various mechanisms, including the formation of stable, off-cycle species or irreversible degradation of the catalyst. osti.gov In iridium-catalyzed racemization of chiral amines, deactivation can occur through the strong coordination of ammonia (B1221849) or methylamine (B109427) (generated from imine hydrolysis) to the iridium center, blocking the active site. whiterose.ac.uk Similarly, in formic acid dehydrogenation, deactivation of [Cp*Ir(pica)Cl] catalysts can occur under acidic conditions through protonation of the picolinamide (B142947) ligand, leading to an isomerization from a catalytically active κ²-N,N coordination to an inactive κ²-N,O isomer. researchgate.net

Iridium(III)-Catalyzed Organic Transformations

Photocatalysis and Photosensitization Utilizing Iridium(III) Complexes

Iridium(III) complexes, particularly those derived from iridium(III) hexachloride, have emerged as exceptional candidates for photocatalysis and photosensitization. Their utility stems from a unique combination of photophysical and electrochemical properties. These complexes often exhibit strong absorption of visible light, high quantum yields of luminescence, long-lived excited states, and tunable redox potentials, which can be finely adjusted by modifying their ligand environments. researchgate.netresearchgate.net The high spin-orbit coupling constant of the iridium center facilitates efficient intersystem crossing from the singlet to the triplet excited state. evitachem.com These long-lived triplet states are crucial as they have sufficient time to engage in energy or electron transfer processes, which are the foundation of photocatalysis. evitachem.comacs.org Consequently, organometallic iridium(III) compounds are recognized for their outstanding photocatalytic capabilities. researchgate.net

Iridium(III) in Photoredox Catalysis

Photoredox catalysis utilizes iridium(III) complexes to convert visible light into chemical energy, driving chemical reactions under mild conditions. uct.ac.za Upon absorbing a photon, the iridium(III) complex transitions to an excited state, becoming both a more potent oxidant and a more potent reductant than its ground state. This excited complex can then interact with organic substrates through either an oxidative or reductive quenching cycle.

In an oxidative quenching cycle , the excited photosensitizer accepts an electron from a donor molecule, becoming a reduced iridium(II) species. This highly reducing species can then donate its electron to an acceptor, completing the catalytic cycle. Conversely, in a reductive quenching cycle , the excited photosensitizer donates an electron to an acceptor, forming an oxidized iridium(IV) species. This powerful oxidant can then accept an electron from a donor to regenerate the ground-state catalyst. researchgate.net

This dual reactivity allows iridium(III) photocatalysts to mediate a wide array of synthetic transformations, including the formation of carbon-carbon bonds, C-H functionalization, and the synthesis of complex molecules like unnatural α-amino acids through the fixation of CO2. uct.ac.zaacs.org The versatility and efficiency of these complexes have revolutionized approaches to synthetic chemistry. uct.ac.za

Applications in Water Splitting for Hydrogen Production

A significant application of iridium(III) photosensitizers is in the photocatalytic splitting of water to produce hydrogen, a clean and renewable fuel. mdpi.com In a typical three-component system, the iridium(III) complex acts as a photosensitizer (PS), absorbing visible light and initiating electron transfer. The system also includes a water reduction catalyst (WRC), often based on platinum or molecular cobalt complexes, and a sacrificial electron donor (SED), such as ascorbic acid (AA) or triethanolamine (B1662121) (TEOA). researchgate.netacs.org

The process begins with the photoexcitation of the Ir(III) PS. The excited complex is then reductively quenched by the SED, generating a reduced Ir(II) species. This species transfers an electron to the WRC, which then accumulates electrons to catalyze the reduction of protons from water into molecular hydrogen (H₂). The design of the ligands around the iridium center is critical for optimizing performance. For instance, complexes with tetraethyl [2,2′-bipyridine]-4,4′-diylbis(phosphonate) anchoring groups have been shown to outperform those with traditional carboxylate anchors when attached to Pt-TiO₂ nanoparticles, achieving high turnover numbers (TONs). mdpi.comrsc.org

Researchers have engineered various iridium(III) complexes to improve light absorption, extend excited-state lifetimes, and enhance photocatalytic efficiency. researchgate.netmdpi.com

Table 1: Performance of Selected Iridium(III) Photosensitizers in Hydrogen Production

| Photosensitizer Complex | Catalyst/Support | Sacrificial Donor | TON (Turnover Number) | Irradiation Time | Reference |

| [Ir(ppy)₂(dcbpy)]⁺ | Pt-TiO₂ | Ascorbic Acid | 5809 | 280 h | mdpi.com |

| Ir complex with dinitro-bipyridine anchor | Pt-TiO₂ | Not Specified | 4020 | Not Specified | rsc.org |

| Dinuclear Ir complex (P1) | Co catalyst | Triethanolamine | 3780 | Not Specified | acs.org |

| [Ir(ppy)₂(bpy)]⁺ | Not Specified | Acetonitrile/Water | 800 | Not Specified | mdpi.com |

Note: Conditions such as concentration, light source, and solvent vary between studies.

Role in Artificial Photosynthesis Systems

Artificial photosynthesis aims to replicate the natural process of converting sunlight, water, and carbon dioxide into chemical energy. mgesjournals.comcore.ac.uk Iridium(III) complexes play a pivotal role as photosensitizers not only in water splitting for hydrogen production but also in the photocatalytic reduction of carbon dioxide (CO₂), another cornerstone of artificial photosynthesis. acs.orgresearchgate.net The conversion of CO₂ into valuable chemical feedstocks like carbon monoxide (CO), formic acid (HCOOH), or methane (B114726) (CH₄) is a key strategy for mitigating greenhouse gas accumulation and creating a closed-loop carbon cycle. uct.ac.zaacs.org

In these systems, an iridium(III) photosensitizer, upon excitation by light, initiates an electron transfer cascade. Typically, the excited iridium complex is reductively quenched by a sacrificial electron donor. The resulting reduced iridium species then transfers an electron to a co-catalyst, such as a rhenium(I) complex, which is known to selectively catalyze the reduction of CO₂. acs.org For example, systems combining an Ir(III) photosensitizer with a Re(I) catalyst have been shown to effectively reduce CO₂ to CO. acs.orgnih.gov

The stability and photochemical properties of the iridium photosensitizer are crucial. Researchers have found that Ir(III) complexes with 1-phenylisoquinoline (B189431) ligands are more stable in these catalytic systems compared to some ruthenium-based photosensitizers, whose decomposition products can interfere with the reaction. acs.org By modifying the ligands on the iridium complex, it is possible to tune its light-absorbing properties and redox potentials to enhance the efficiency and lifespan of the photocatalytic system. acs.orgresearchgate.net

Table 2: Iridium(III) Photosensitizers in Photocatalytic CO₂ Reduction

| Photosensitizer | Co-Catalyst | Product | TON (Turnover Number) | Quantum Yield | Reference |

| Ir(III) with modified terpyridine ligand | Self-catalytic | CO | 265 | 0.10 | acs.orgresearchgate.net |

| [Ir(ppy)₂(bpy)]⁺ | Re(I) complex | CO | >100 | Not Specified | acs.org |

| Ir(pyr) | Re(I) complex | CO | Low durability | Not Specified | nih.gov |

Note: Reaction conditions and sacrificial donors vary across different studies.

Electrocatalysis with Iridium(III)-Based Materials

While renowned for their photocatalytic properties, iridium compounds are also indispensable in electrocatalysis, particularly for challenging oxidation reactions. In this context, iridium(III) salts like hexachloroiridate often serve as crucial precursors for synthesizing the catalytically active material, which is typically a form of iridium oxide (IrOₓ). rsc.orgsciopen.com These materials are vital for energy conversion technologies that depend on efficient electrode processes.

Catalysis of the Oxygen Evolution Reaction (OER)

The oxygen evolution reaction (OER), the anodic half-reaction of water splitting, is a major bottleneck for producing green hydrogen via proton exchange membrane (PEM) water electrolyzers. rsc.orgnih.gov The harsh, acidic environment of PEM electrolyzers demands catalysts that are not only highly active but also exceptionally stable. Iridium-based materials are the benchmark catalysts that uniquely meet these requirements. nih.govosti.gov

Iridium(III) compounds are commonly used to prepare OER catalysts. For instance, iridium(III) chloride can be hydrolyzed to form iridium oxide nanoparticles. rsc.org A facile method involves the photo-catalyzed surface hydrolysis of iridium(III) ions onto the surface of a semiconductor like hematite (B75146) (Fe₂O₃) or titania (TiO₂). rsc.org In this process, photogenerated holes on the semiconductor surface oxidize Ir(III) to Ir(IV) species, leading to the deposition of catalytically active IrOₓ. rsc.org The resulting composite materials function as efficient photoanodes for photoelectrochemical water splitting.

The activity and stability of these iridium-based catalysts can be further enhanced through various engineering strategies, such as doping with other metals (e.g., Cr, Ni, Ru), controlling morphology, and utilizing conductive supports. rsc.orgresearchgate.netdtu.dk These modifications can tune the electronic structure of the iridium sites, weakening the binding of reaction intermediates and thus lowering the overpotential required for the OER. sciopen.comdtu.dk

Application as Precursors in Electroplating Solutions

Iridium(III) complex salts are key components in electroplating solutions used to deposit thin films of iridium or iridium alloys. These coatings are valued for their exceptional corrosion resistance, high-temperature stability, and catalytic properties. Iridium(III) hexachloride and its derivatives, such as sodium hexabromoiridate(III), are often the iridium source in these baths. patsnap.comresearchgate.net

The electroplating solution is typically an aqueous bath containing the iridium(III) salt, a complexing agent (like citric acid, oxalic acid, or disodium (B8443419) malonate), and often a supporting electrolyte. patsnap.comresearchgate.net For creating iridium alloys, salts of other metals like nickel, cobalt, or iron are added to the solution. patsnap.com For example, an iridium plating solution can be prepared by dissolving an iridium(III) complex salt and adding compounds such as saturated carboxylic acids or amides. patsnap.com

These electroplating methods are used to coat a variety of substrates, including medical devices, high-temperature electrical contacts, and electrodes for industrial processes. Electroless plating baths using iridium(III) chloride and a reducing agent like hydrazine (B178648) have also been developed to plate iridium onto non-conductive surfaces, such as ion exchange membranes for water electrolyzers. google.com

Advanced Mechanistic Studies in Iridium(III) Catalysis

Identification and Characterization of Catalytically Active Intermediates

A cornerstone of mechanistic investigation is the identification and characterization of catalytically active intermediates, which are transient species formed during the catalytic cycle. The low concentration and short lifetimes of these intermediates make their detection challenging, necessitating the use of sophisticated analytical techniques.

Researchers have successfully employed a range of methods to characterize these elusive species. High-resolution electrospray ionization mass spectrometry (ESI-MS) has been used to analyze reaction mixtures, providing insights into the mass and composition of iridium complexes present during catalysis. nih.gov For instance, in the iridium-catalyzed silylation of aromatic C–H bonds, the resting state of the catalyst was identified as an iridium disilyl hydride complex, (phenanthroline)Ir(SiMe(OTMS)₂)₂(H)(L), through ESI-MS analysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, used to elucidate the structure of intermediates in solution. In studies of iridium(III)-catalyzed C-H alkynylation, the structures of key six-membered iridacycle intermediates were confirmed using NMR spectroscopy, providing a detailed picture of the catalyst's interaction with the substrate. acs.orgresearchgate.net

For definitive structural elucidation, single-crystal X-ray diffraction is the gold standard. When an intermediate can be isolated and crystallized, this technique provides its precise three-dimensional structure. The structures of various iridium(III) intermediates, such as a Cp*Ir(I) complex formed before oxidation to the active Ir(III) state and iridacycle intermediates in C-H activation, have been unambiguously determined using this method. acs.orgresearchgate.netscispace.comacs.org

Vibrational spectroscopy, such as infrared photodissociation (IRPD) spectroscopy and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), offers further insights. IRPD has been used to characterize activated organometallic half-sandwich iridium species involved in water oxidation by analyzing their vibrational spectra. rsc.org DRIFTS has been employed to observe the adsorption of molecules like carbon monoxide (CO) on iridium catalysts, confirming the availability of active metallic iridium sites (Ir⁰) on a support material. frontiersin.org

Table 1: Techniques for Characterizing Iridium(III) Catalytic Intermediates

| Analytical Technique | Type of Information Provided | Example of Characterized Intermediate |

|---|---|---|

| ESI-Mass Spectrometry | Mass-to-charge ratio, elemental composition | Iridium disilyl hydride complex in C-H silylation. nih.gov |

| NMR Spectroscopy | Solution-phase structure, bonding environment | Six-membered iridacycles in C-H alkynylation. acs.orgresearchgate.net |

| X-ray Crystallography | Solid-state three-dimensional molecular structure | Iridium(III) iodo complex with an amide-pendant cyclopentadienyl (B1206354) ligand. scispace.com |

| Infrared Spectroscopy | Vibrational modes, functional groups, adsorbed species | H₂-tagged organometallic iridium ions in water splitting. rsc.org |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, oxidation states of surface atoms | Metallic iridium (Ir⁰) on a TiO₂ support. frontiersin.org |

Kinetic Analysis of Rate-Determining Steps

For iridium(III)-catalyzed reactions, the RDS can vary significantly depending on the specific transformation and the nature of the substrate.

C-H Bond Cleavage/Oxidative Addition : In the silylation of electron-rich arenes, kinetic studies revealed that the cleavage of the C-H bond is the rate-limiting step. nih.gov Similarly, in some hydroacylation reactions, the initial oxidative addition of an aldehyde C-H bond to the iridium(I) center to form an iridium(III) hydride is a key step in the proposed mechanism. beilstein-journals.org

Reductive Elimination : Conversely, for the silylation of electron-neutral and electron-poor arenes, the final C-Si bond-forming reductive elimination is the RDS. nih.gov DFT calculations for other reactions, such as the formal [4+1] cycloaddition of biphenylene (B1199973) with alkenes and hydroacylation reactions, also identified reductive elimination as the step with the highest energy barrier. beilstein-journals.orgacs.org

Hydride Transfer/Elimination : In the catalytic dehydrogenation of primary amines to nitriles, kinetic and isotopic labeling experiments pointed to a slow β-hydride elimination from a transient iridium(III) amido hydride species as the RDS. acs.org For certain ketone hydrogenations, the outer-sphere hydride transfer from the iridium complex to the ketone substrate is the turnover-determining step. rsc.org